molecular formula C7H12 B1583054 1-Methyl-1-cyclohexene CAS No. 591-49-1

1-Methyl-1-cyclohexene

Cat. No.: B1583054
CAS No.: 591-49-1
M. Wt: 96.17 g/mol
InChI Key: CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Description

1-Methyl-1-cyclohexene is an organic compound with the molecular formula C₇H₁₂. It is a colorless liquid with a characteristic odor and is classified as a cyclic olefin. The structure consists of a cyclohexene ring with a methyl group attached to one of the carbon atoms in the ring. This compound is known for its reactivity and is used in various chemical reactions and industrial applications .

Mechanism of Action

Target of Action

1-Methylcyclohexene is an organic compound consisting of a cyclohexene ring with a methyl group substituent . It is generally used as a reagent or intermediate to derive other organic compounds .

Mode of Action

The dehydrogenation of 1-Methylcyclohexene involves heating the compound with a suitable catalyst, such as copper or platinum, to remove two hydrogen atoms and form methylcyclohexene . This reaction typically carries out at high temperatures and pressures to promote the removal of the hydrogen atoms .

Biochemical Pathways

1-Methylcyclohexene is a cyclic olefin . Cyclic olefins can come together to form polymers . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency . This type of polymer material is very useful in medical instruments, packaging, fibers, and optics .

Pharmacokinetics

Its physical properties such as its clear, liquid, colorless appearance , density of 0.811 g/mL at 20 °C , and solubility in water of 0.052 g/kg may influence its ADME properties and bioavailability.

Result of Action

The result of the action of 1-Methylcyclohexene is the formation of polymers when cyclic olefins come together . These polymers are thermoplastics that are advantageous due to their low moisture intake, their ability to resist high temperatures, have low birefringence, and excellent transparency . This type of polymer material is very useful in medical instruments, packaging, fibers, and optics .

Action Environment

The action of 1-Methylcyclohexene is influenced by environmental factors such as temperature and pressure . High temperatures and pressures promote the dehydrogenation of 1-Methylcyclohexene . Moreover, it should be noted that 1-Methylcyclohexene is a flammable liquid and vapor, and may be fatal if swallowed and enters airways .

Biochemical Analysis

Biochemical Properties

1-Methylcyclohexene plays a significant role in biochemical reactions, particularly in the formation of polymers. As a cyclic olefin, it can undergo polymerization to form thermoplastics, which are valuable in medical instruments, packaging, fibers, and optics . In biochemical reactions, 1-Methylcyclohexene interacts with enzymes such as cytochrome P450, which catalyzes its oxidation. This interaction leads to the formation of epoxides and other oxidation products, which can further participate in various metabolic pathways .

Cellular Effects

1-Methylcyclohexene influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can induce the production of reactive oxygen species (ROS), leading to oxidative stress and potential cellular damage . Additionally, 1-Methylcyclohexene can modulate cell signaling pathways by interacting with membrane receptors and enzymes, thereby influencing cellular responses and functions .

Molecular Mechanism

The molecular mechanism of 1-Methylcyclohexene involves its interaction with biomolecules at the molecular level. It can bind to enzymes such as cytochrome P450, leading to enzyme activation or inhibition. This binding results in the formation of reactive intermediates, which can further interact with nucleic acids, proteins, and lipids, causing changes in gene expression and cellular function . The compound’s ability to form epoxides also contributes to its reactivity and potential toxicity in biological systems .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Methylcyclohexene can change over time due to its stability and degradation. The compound is relatively stable under standard conditions but can degrade when exposed to light, heat, or oxidative environments . Long-term exposure to 1-Methylcyclohexene in in vitro or in vivo studies has shown that it can cause persistent oxidative stress and cellular damage, leading to altered cellular functions and potential toxicity . These temporal effects highlight the importance of controlling experimental conditions to accurately assess the compound’s biochemical properties .

Dosage Effects in Animal Models

The effects of 1-Methylcyclohexene vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular functions, while higher doses can lead to significant toxicity and adverse effects . Studies have shown that high doses of 1-Methylcyclohexene can cause liver and kidney damage, as well as neurotoxic effects in animal models . These findings underscore the importance of determining safe dosage levels for potential therapeutic applications and understanding the compound’s toxicological profile .

Metabolic Pathways

1-Methylcyclohexene is involved in various metabolic pathways, including oxidation and polymerization. The compound is metabolized by enzymes such as cytochrome P450, leading to the formation of epoxides and other oxidation products . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels . The compound’s involvement in polymerization also highlights its role in the synthesis of valuable polymeric materials .

Transport and Distribution

Within cells and tissues, 1-Methylcyclohexene is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in lipid-rich tissues due to its hydrophobic nature, affecting its localization and potential toxicity . Understanding the transport and distribution of 1-Methylcyclohexene is crucial for assessing its biological effects and potential therapeutic applications .

Subcellular Localization

1-Methylcyclohexene’s subcellular localization is influenced by its chemical properties and interactions with cellular components . The compound can localize to specific compartments or organelles, such as the endoplasmic reticulum and mitochondria, where it can exert its biochemical effects . Post-translational modifications and targeting signals may also play a role in directing 1-Methylcyclohexene to specific subcellular locations, impacting its activity and function .

Preparation Methods

1-Methyl-1-cyclohexene can be synthesized through several methods:

    Partial Hydrogenation of Toluene: This method involves the partial hydrogenation of toluene to produce methylcyclohexane, which is then dehydrogenated to form 1-methylcyclohexene.

    Dehydration of 1-Methylcyclohexanol: Another common method involves the dehydration of 1-methylcyclohexanol.

Comparison with Similar Compounds

1-Methyl-1-cyclohexene can be compared with its structural isomers:

These isomers share similar chemical properties but differ in their reactivity and the types of products formed in various reactions.

Conclusion

This compound is a versatile compound with significant applications in organic synthesis and research. Its unique structure and reactivity make it a valuable tool in studying chemical reactions and developing new materials.

Properties

IUPAC Name

1-methylcyclohexene
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InChI

InChI=1S/C7H12/c1-7-5-3-2-4-6-7/h5H,2-4,6H2,1H3
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InChI Key

CTMHWPIWNRWQEG-UHFFFAOYSA-N
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Canonical SMILES

CC1=CCCCC1
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Molecular Formula

C7H12
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DSSTOX Substance ID

DTXSID3060451
Record name 1-Methylcyclohexene
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Molecular Weight

96.17 g/mol
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Physical Description

Clear colorless liquid; [Sigma-Aldrich MSDS]
Record name 1-Methylcyclohexene
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Vapor Pressure

30.6 [mmHg]
Record name 1-Methylcyclohexene
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CAS No.

591-49-1, 1335-86-0
Record name 1-Methylcyclohexene
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

ANone: 1-Methylcyclohexene has a molecular formula of C7H12 and a molecular weight of 96.17 g/mol.

A: Yes, researchers have used various spectroscopic methods to characterize 1-methylcyclohexene. For example, 1H NMR and IR spectroscopy were used to confirm the structure of 2-cycloalkyl-4-chlorophenols synthesized using 1-methylcyclohexene as a starting material.

A: 1-Methylcyclohexene can undergo hydrogenation to form 1-methylcyclohexane. Studies have investigated the use of different catalysts for this reaction, including zirconium oxide (ZrO2) and thorium oxide (ThO2). A novel binuclear cobalt hydride complex, [Co2H9][MgBr(THF)]5, has also demonstrated effective catalysis of 1-methylcyclohexene hydrogenation at room temperature.

A: Yes, under certain conditions, 1-methylcyclohexene can undergo dehydrogenation. For instance, using magnesium oxide (MgO), calcium oxide (CaO), or lanthanum oxide (La2O3) as catalysts leads to the formation of 1-isopropyl-4-methylbenzene. Studies using Pt(111) surfaces have also observed the dehydrogenation of 1-methylcyclohexene, with an unusual enhancement of the reaction rate in the presence of excess hydrogen.

A: 1-Methylcyclohexene reacts with ozone (O3), leading to the formation of various products including 5-acetylpentanal and hydroxyl radicals (OH). The reaction mechanism and product distribution have been studied under different conditions, including the presence or absence of hydroxyl radical scavengers.

A: Yes, bis(imino)pyridine cobalt methyl complexes have demonstrated catalytic activity in the asymmetric hydroboration of 1-methylcyclohexene using pinacolborane. This approach allows for the selective addition of a boron substituent to the terminal position of the alkene, enabling further functionalization.

A: 1-Methylcyclohexene has been utilized in the synthesis of polymers. For instance, it reacts with fumaryl chloride and fluorobenzene to produce the difluoride monomer 4,5-bis(4-fluorobenzoyl)-1-methylcyclohexene (DFKK). This monomer can then be polymerized with bisphenol A (BPA) to generate a high-molecular-weight poly(ether ketone ketone) (PEKK) with good solubility and thermal stability.

A: Yes, density functional theory (DFT) calculations have been employed to investigate the reaction mechanism of 1-methylcyclohexene ozonolysis. These calculations focused on understanding the factors influencing the formation of hydroxyl radicals during the reaction.

A: Yes, DFT calculations have been used to predict the activation barriers for the ruthenium-catalyzed hydrogenation of 1-methylcyclohexene. Researchers compared the calculated barriers to experimentally determined values and found good agreement with certain density functionals, demonstrating the applicability of DFT in this context.

A: The primary decomposition pathways for 1-methylcyclohexene during pyrolysis involve a reverse Diels-Alder reaction, yielding 2-methylbuta-1,3-diene and ethene, and a radical chain dehydrogenation producing toluene and benzene.

A: When 1-methylcyclohexene reacts with hydrogen bromide (HBr) in the presence of oxygen, followed by reduction with lithium aluminum hydride, the major product is t-2-bromo-1-methyl-r-1-cyclohexanol. This outcome suggests a stereoselective reaction mechanism where oxygen attacks the intermediate bromocyclohexyl radical from the opposite side of the bromine substituent.

A: The regioselectivity of reactions with 1-methylcyclohexene can be influenced by the reagents and conditions employed. For instance, reactions with thallium(I) acetate-iodine at 20 °C have been shown to produce a mixture of regioisomeric iodo-acetates, contrary to previous reports of high regioselectivity.

A: Studies comparing the reactivity of 1-methylcyclohexene to its 4-aza- and 4-oxa-analogs have shown that the presence and nature of the heteroatom can significantly impact the regioselectivity of deprotonation reactions. While 1-methylcyclohexene is deprotonated predominantly at the methyl group, the nitrogen and oxygen-containing analogs display different preferences for deprotonation sites.

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